Doxofylline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

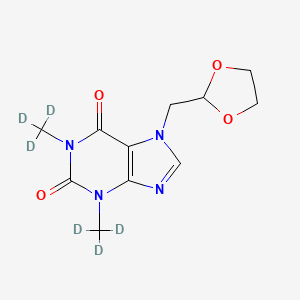

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione |

InChI |

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3 |

InChI Key |

HWXIGFIVGWUZAO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])N(C=N2)CC3OCCO3 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Doxofylline-d6: Isotopic Labeling and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Doxofylline to yield its deuterated analogue, Doxofylline-d6. It details the synthetic methodologies, rigorous purity analysis protocols, and the underlying signaling pathways of the parent compound. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis where stable isotope-labeled internal standards are crucial.

Introduction to Doxofylline and its Deuterated Analogues

Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is structurally differentiated from theophylline by the presence of a dioxolane group at the N7 position, which is associated with a better safety profile, particularly a reduction in cardiac side effects.[1][2] The mechanism of action of Doxofylline is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4][5] It also interacts with β2-adrenoceptors, contributing to its bronchodilatory and anti-inflammatory effects.[3][5][6]

Deuterated analogues of doxofylline, such as this compound, serve as invaluable tools in clinical and pre-clinical research. The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[7] The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug without altering its chemical properties.

Isotopic Labeling of Doxofylline

The synthesis of deuterated doxofylline analogues involves the use of deuterated starting materials in a "deuterated pool strategy".[7][8] For this compound, the labeling is typically introduced on the two methyl groups at the N1 and N3 positions of the xanthine ring. A general synthetic scheme is outlined below.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on the synthesis of similar deuterated doxofylline analogues.[7][9]

Materials:

-

Theophylline-d6 (1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione)

-

2-Bromomethyl-1,3-dioxolane

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide

-

Saturated brine solution

-

Absolute ethanol

Procedure:

-

To a reaction vessel, add Theophylline-d6, acetone, sodium hydroxide, and tetrabutylammonium bromide.

-

Stir the mixture for approximately 10 minutes.

-

Add 2-bromomethyl-1,3-dioxolane to the reaction mixture.

-

Reflux the mixture for several hours (e.g., 6.3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., acetone:dichloromethane = 3:1).[9]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Wash the residue with a saturated brine solution.

-

Recrystallize the crude product from absolute ethanol to yield purified this compound.[9]

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. A combination of chromatographic and spectrometric techniques is employed for this purpose.

Analytical Workflow

The following diagram outlines the typical workflow for the purity analysis of this compound.

Caption: Workflow for this compound purity analysis.

Experimental Protocols for Purity Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound by separating it from any non-deuterated doxofylline and other impurities.

| Parameter | Method 1 | Method 2 |

| Column | ODS C18 (150 x 4.6 mm, 5 µm)[10] | Inertsil ODS (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Ammonium acetate buffer (pH 3 with o-phosphoric acid) : Acetonitrile (50:50 v/v)[10] | 10mM Ammonium acetate : Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min |

| Detection | UV at 257 nm[10] | UV at 220 nm |

| Column Temp. | Ambient[10] | 27°C |

| Run Time | - | 5 minutes |

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for both quantifying chemical purity and confirming isotopic enrichment.

| Parameter | Method 1 | Method 2 |

| LC System | API-3000 LC-MS/MS[11] | Shimadzu Nexera X2, 6500+ (SCIEX LC-MS/MS)[12] |

| Column | Amazon C18[11] | - |

| Mobile Phase | Formic acid (pH 2.5) : Acetonitrile (10:90, v/v)[11] | A: 0.1% Formic acid in Water; B: 100% Methanol[12] |

| Ionization | Electrospray Ionization (ESI)[11] | Atmospheric Pressure Chemical Ionization (APCI)[12] |

| Mode | Multiple Reaction Monitoring (MRM)[11] | - |

| Transitions | Doxofylline: m/z 267.5 -> 181.1[11] | Doxofylline: m/z 267.2 -> 181.1[12] |

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels. The absence of signals from the methyl protons at the N1 and N3 positions in the 1H NMR spectrum confirms successful deuteration.

| Parameter | Value |

| Instrument | Bruker Avance DRX-300 or similar[13] |

| Solvent | DMSO-d6[13] |

| Reference | Tetramethylsilane (TMS)[14] |

| Spectra | 1H NMR, 13C NMR[15] |

Quantitative Data Summary

The following table summarizes typical purity and isotopic enrichment data for this compound, based on a certificate of analysis.[16]

| Parameter | Specification |

| Chemical Name | 7-((1,3-Dioxolan-2-yl)methyl)-1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[16] |

| Molecular Formula | C11H8D6N4O4[16] |

| Molecular Weight | 272.29[16] |

| Appearance | White to off-white solid[16] |

| Purity (LCMS) | ≥ 99.57%[16] |

| Isotopic Enrichment | ≥ 99.7%[16] |

Signaling Pathway of Doxofylline

Understanding the mechanism of action of Doxofylline is essential for interpreting data from studies where its deuterated analogue is used. The primary signaling pathway involves the inhibition of phosphodiesterases and interaction with β2-adrenoceptors.

Doxofylline's Mechanism of Action

The following diagram illustrates the key signaling pathways affected by Doxofylline.

Caption: Doxofylline's mechanism of action.

Doxofylline exerts its therapeutic effects through a multi-faceted mechanism. It inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] This inhibition leads to an accumulation of intracellular cAMP. Simultaneously, Doxofylline interacts with and activates β2-adrenoceptors, which stimulates adenylate cyclase to produce more cAMP from ATP.[3][5][6] The elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscles and bronchodilation.[3] Additionally, Doxofylline has demonstrated anti-inflammatory properties, contributing to its overall therapeutic efficacy in respiratory diseases.[4][5]

Conclusion

This compound is a critical tool for the accurate quantification of Doxofylline in biological matrices. Its synthesis through the incorporation of stable isotopes and subsequent rigorous purity analysis ensures its reliability as an internal standard. A thorough understanding of its synthesis, analytical characterization, and the pharmacological pathways of the parent compound, as detailed in this guide, is essential for its effective application in pharmaceutical research and development.

References

- 1. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Doxofylline synthesis - chemicalbook [chemicalbook.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Commercial Availability and Application of Doxofylline-d6 for Research Purposes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Doxofylline-d6, a deuterated analog of Doxofylline, for research applications. This document outlines key specifications from various suppliers, provides a representative analytical methodology, and illustrates the procurement and application workflow for this stable isotope-labeled standard.

Introduction to this compound

Doxofylline is a xanthine derivative used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is a stable isotope-labeled version of Doxofylline, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. Its primary application is as an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure accuracy and precision in the quantification of Doxofylline in biological matrices.[1][2]

Commercial Availability

This compound is available from several chemical suppliers specializing in reference standards and research chemicals. The product is typically intended for research purposes only and not for personal or veterinary use.[1] Key commercial details from a selection of suppliers are summarized in the table below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |

| Clearsynth | 1219805-99-8 | C₁₁H₈D₆N₄O₄ | 272.3 | ≥ 90% by HPLC | 2-8°C |

| Analytical Standard Solutions | 1219805-99-8 | C₁₁H₈D₆N₄O₄ | 272.29 | Not Specified | Not Specified |

| LGC Standards | 1219805-99-8 | Not Specified | 272.1392 | Not Specified | Not Specified |

| BOC Sciences | 1219805-99-8 | C₁₁H₈D₆N₄O₄ | 272.29 | ≥ 95% by HPLC; 98% atom D | Not Specified |

| CDN Isotopes | 1219805-99-8 | Not Specified | 272.29 | 99 atom % D | Not Specified |

| MedchemExpress | Not Specified | Not Specified | Not Specified | Not Specified | -80°C for 6 months; -20°C for 1 month |

| Aladdin | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should consult the suppliers' websites for the most current data, pricing, and availability.

Representative Experimental Protocol: Quantification of Doxofylline in Plasma using HPLC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Doxofylline in a biological matrix.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of Doxofylline at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the Doxofylline stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Doxofylline and this compound.

5. Data Analysis:

-

Quantify the peak areas for both Doxofylline and this compound.

-

Calculate the peak area ratio of Doxofylline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key relationships and workflows related to the use of this compound in research.

Caption: Relationship between Doxofylline and its deuterated form.

Caption: Procurement and research workflow for this compound.

References

Doxofylline-d6: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Doxofylline-d6, a deuterated analog of the bronchodilator Doxofylline. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings.

Introduction to this compound

This compound is a stable isotope-labeled version of Doxofylline, a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Understanding its stability profile is paramount for accurate experimental results and for defining appropriate storage and handling procedures.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. Based on information from various suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Form | Condition | Temperature | Duration |

| Powder | Long-term | 2-8°C | Up to 3 years[1] |

| -20°C | 3 years[1] | ||

| Short-term | 4°C | 2 years[1] | |

| In Solvent | Long-term | -80°C | 6 months[1] |

| Short-term | -20°C | 1 month[1] |

It is advised to store the compound in a tightly sealed container, protected from light and moisture.

Stability Profile of Doxofylline

While specific forced degradation studies on this compound are not extensively available in the public domain, the stability profile of its non-deuterated counterpart, Doxofylline, has been well-documented. It is scientifically reasonable to infer that this compound will exhibit a very similar degradation behavior. Forced degradation studies on Doxofylline have shown its susceptibility to oxidative and thermal stress.

Table 2: Summary of Forced Degradation Studies on Doxofylline

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | Degradation product observed | |

| Base Hydrolysis | 0.1 M NaOH, reflux for 4 hours | Degradation product observed | |

| Oxidative | 3% H₂O₂, reflux for 2 hours | Significant degradation (58.40%)[2] | [2] |

| Thermal | 70°C for 48 hours | Significant degradation (53.90%)[2] | [2] |

| Photolytic | UV light (254 nm) for 24 hours | Degradation product observed |

These studies indicate that Doxofylline is most labile under oxidative and thermal conditions. The degradation pathways likely involve the xanthine ring and the dioxolane moiety.

Experimental Protocols

To provide a practical understanding of how the stability of Doxofylline and, by extension, this compound is assessed, this section details a typical experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: A stock solution of Doxofylline (or this compound) is prepared in a suitable solvent such as methanol or a mixture of mobile phase components.

-

Acid Degradation: The stock solution is treated with 0.1 M hydrochloric acid and refluxed at 80°C for a specified period (e.g., 2 hours). The solution is then neutralized with 0.1 M sodium hydroxide.

-

Base Degradation: The stock solution is treated with 0.1 M sodium hydroxide and refluxed at 80°C for a specified period (e.g., 30 minutes). The solution is then neutralized with 0.1 M hydrochloric acid.

-

Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and kept at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). A solution is then prepared from the stressed sample.

-

Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours). A control sample is kept in the dark.

-

Sample Analysis: All stressed samples, along with an unstressed control, are diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Table 3: Example of a Stability-Indicating HPLC Method for Doxofylline

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM KH₂PO₄ buffer (pH 6.0) : Methanol (40:60, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 273 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This method should be validated for its ability to separate the parent drug from all potential degradation products, ensuring specificity and accuracy in stability assessment.

Visualizations

Proposed Degradation Pathway

Based on the forced degradation studies of Doxofylline, a plausible degradation pathway can be proposed. The primary sites of degradation are likely the imidazole ring of the xanthine core and the dioxolane ring.

Caption: Proposed degradation pathways for this compound under various stress conditions.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like this compound.

Caption: A typical experimental workflow for a this compound stability study.

Mechanism of Action of Doxofylline

Doxofylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Caption: Simplified signaling pathway for the mechanism of action of Doxofylline.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions, a summary of the stability profile based on studies of Doxofylline, and detailed experimental protocols for stability testing. The provided visualizations offer a clear understanding of potential degradation pathways, a typical experimental workflow, and the compound's mechanism of action. By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their scientific investigations.

References

Understanding the Mass Spectrum of Doxofylline-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Doxofylline-d6, a deuterated isotopologue of the bronchodilator Doxofylline. This compound is crucial as an internal standard for the quantitative analysis of Doxofylline in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and the relevant signaling pathway of Doxofylline's therapeutic action.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a specific parent ion and a predictable fragmentation pattern, primarily determined by the stable isotope labeling on the two methyl groups of the xanthine core.

Predicted Mass Spectral Data for this compound

While a publicly available, complete mass spectrum for this compound is not readily found, its fragmentation can be reliably inferred from the known fragmentation of Doxofylline and its Doxofylline-d4 analog. The six deuterium atoms are located on the two N-methyl groups, which are stable and less likely to be involved in the primary fragmentation pathways of the core structure.

The protonated molecule ([M+H]⁺) of this compound is expected at a mass-to-charge ratio (m/z) of approximately 273.14. The primary fragmentation event for Doxofylline and its deuterated analogs involves the loss of the dioxolane-methyl side chain, leading to a common fragment ion.

| Analysis | Parameter | Value |

| Parent Ion | Predicted [M+H]⁺ (m/z) | ~273.14 |

| Primary Fragment Ion | Predicted Fragment (m/z) | 181.1 |

| Other Potential Fragments | Predicted Fragments (m/z) | 223 (loss of C2H4O), 166.2, 138.1, 124.1, 87.1 |

Comparative Mass Transitions

The use of deuterated internal standards like this compound is standard practice in bioanalytical method development. The following table compares the mass transitions of Doxofylline and its deuterated analogs.

| Compound | Parent Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Transition |

| Doxofylline | 267.0 | 181.1 | 267.0 → 181.1[1] |

| Doxofylline-d4 | 271.2 | 181.1 | 271.2 → 181.1 |

| This compound | ~273.14 | 181.1 (Predicted) | ~273.14 → 181.1 |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (Plasma)

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Chromatographic Conditions

-

System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components. For example:

-

0-0.5 min: 95% A

-

0.5-2.0 min: Linear gradient to 5% A

-

2.0-2.5 min: Hold at 5% A

-

2.5-3.0 min: Return to 95% A and re-equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometer Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

Collision Energy Optimization

The collision energy is a critical parameter that needs to be optimized for each specific mass transition to achieve the highest sensitivity. This is typically done by infusing a standard solution of the analyte and monitoring the intensity of the product ion while ramping the collision energy. The energy that produces the most intense and stable signal is then used for the analytical method.

References

The Metabolic Fate of Doxofylline-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Doxofylline-d6, a deuterated form of the methylxanthine derivative Doxofylline. Doxofylline is utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a strategy employed to potentially alter pharmacokinetic and metabolic profiles[4]. This guide will delve into the metabolic pathways of both Doxofylline and its deuterated analogue, present quantitative data from relevant studies, detail experimental protocols, and visualize key processes.

Metabolic Pathways of Doxofylline

Doxofylline undergoes extensive hepatic metabolism, accounting for approximately 90% of its total clearance[1][5][6][7][8]. Less than 4% of an orally administered dose is excreted unchanged in the urine[1][5][6][8]. The primary metabolic transformations involve oxidation.

In humans, after administration, the main circulating metabolite identified is β-hydroxymethyltheophylline, which is considered pharmacologically inactive[1][5][6]. Studies in human liver fractions have proposed a more detailed metabolic scenario where various oxidative pathways occur[9]. In vitro studies using rat liver microsomes have also identified theophylline and the 7-hydroxyethyl ester of 7-theophylline acetic acid (T-COOH) as metabolites[9]. While Doxofylline's structure differs from theophylline, it notably lacks the ability to significantly interfere with cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, which is a major advantage over theophylline[10][11].

Figure 1: Simplified metabolic pathway of Doxofylline.

Deuterium-Induced Metabolic Switch in this compound

The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen. This can slow the rate of metabolic reactions that involve C-H bond cleavage, potentially improving the drug's pharmacokinetic profile.

However, a study on deuterated Doxofylline revealed an unexpected and complex outcome. Instead of simply slowing down metabolism, deuteration of the dioxolane ring (a primary metabolic "soft spot") triggered a significant, multidirectional "metabolic switch"[9]. This switch did not lead to an overall improvement in pharmacokinetic parameters like increased exposure (Area Under the Curve - AUC)[9]. In fact, in mice, the AUC for deuterated doxophylline analogues decreased, particularly after oral administration, suggesting a significant role of first-pass metabolism[9].

The metabolic switch resulted in a different profile of metabolites compared to the parent compound. Specifically, the deuteration of the dioxolane ring led to:

-

Increased formation of the metabolite T-COOH.

-

Decreased levels of the metabolite etophylline.

-

A significant increase in plasma levels of theophylline and a demethylated metabolite (dm-doxophylline).

-

A decrease in a dehydrogenated metabolite (dh-doxophylline)[9].

This demonstrates that blocking one metabolic pathway via deuteration can shunt the drug into alternative metabolic routes, leading to a profoundly different metabolic fate and pharmacodynamic profile[9].

Figure 2: Deuterium-induced metabolic switch from Doxofylline to this compound.

Quantitative Data Presentation

The pharmacokinetic parameters of Doxofylline have been evaluated in several studies. The introduction of deuterium significantly alters the relative abundance of metabolites.

Table 1: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis

| Parameter | Intravenous (100 mg single dose) | Oral (400 mg twice daily for 5 days) |

|---|---|---|

| Elimination Half-Life (t½) | 1.83 ± 0.37 hours[1][5][12] | 7.01 ± 0.80 hours[1][5][10][12] |

| Peak Plasma Conc. (Cmax) | N/A | 5.78 to 20.76 mcg/mL[1][5][6] |

| Time to Cmax (Tmax) | N/A | 1.19 ± 0.19 hours[1][5][6] |

| Total Clearance | N/A | 555.2 ± 180.6 mL/min[1][5] |

Data sourced from studies on non-deuterated Doxofylline.

Table 2: Comparative Plasma Levels of Doxofylline-d4 Metabolites in Mice

| Metabolite | Relative Abundance Change with Doxofylline-d4 |

|---|---|

| T-COOH | ~3-fold higher level at 0.5 h[13] |

| Etophylline | Decreased level[13] |

| Theophylline | Significant increase[9] |

| dm-doxophylline | Significant increase[9] |

| dh-doxophylline | Decrease[9] |

This table summarizes the qualitative changes reported from the metabolic switch phenomenon.

Experimental Protocols

The investigation of this compound metabolism involves a combination of in vivo and in vitro studies, followed by advanced analytical techniques for the separation and identification of metabolites.

In Vivo Pharmacokinetic Studies

-

Subjects: Animal models such as mice and minipigs are typically used for preclinical pharmacokinetic evaluation[9]. Human studies have been conducted for the non-deuterated form in healthy volunteers and patients with chronic bronchitis[10][12].

-

Administration: The drug (Doxofylline or this compound) is administered via oral (p.o.) and intravenous (i.v.) routes to assess bioavailability and first-pass metabolism[9][12].

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation for subsequent analysis.

-

Sample Preparation: Plasma samples are typically prepared for analysis using solid-phase extraction (SPE) or protein precipitation to remove interfering substances[12][14]. The C18 disposable extraction column is a common choice for isolating Doxofylline from biological samples[14].

In Vitro Metabolism Studies

-

System: Human and rat liver microsomes or liver fractions are used to simulate hepatic metabolism in vitro[9]. These systems contain the cytochrome P450 enzymes responsible for drug metabolism[15].

-

Incubation: The test compound (Doxofylline or this compound) is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Analysis: At various time points, the reaction is quenched, and the mixture is analyzed to identify the metabolites formed.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of Doxofylline and its metabolites in biological fluids and pharmaceutical formulations[12][16][17][18].

-

Method: A reversed-phase HPLC (RP-HPLC) method is commonly employed[16][19].

-

Stationary Phase: A C18 column (e.g., Supelco C18 DB, 150 mm x 4.6 mm) is frequently used[16][19].

-

Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., methanol, acetonitrile, ethyl acetate) is used for elution. A common mobile phase composition is a ternary mixture of water:methanol:ethyl acetate (80:10:10 v/v/v)[16].

-

Detection: UV detection is typically set at a wavelength of ~274 nm or 277 nm[16][18][19].

-

Quantification: Concentration is determined by comparing the peak area of the analyte to that of a standard curve. Linearity is often established in a range such as 5-25 µg/ml[16][19].

Figure 3: General experimental workflow for Doxofylline metabolite analysis.

Conclusion

The metabolic fate of this compound is markedly different from its non-deuterated parent compound. While Doxofylline undergoes extensive hepatic oxidation to form metabolites like β-hydroxymethyltheophylline, the deuteration of a key metabolic site does not simply slow this process. Instead, it induces a significant metabolic switch, redirecting the drug's biotransformation through alternative pathways. This leads to a different array of metabolites and altered plasma concentrations, ultimately changing the drug's disposition[9]. This phenomenon underscores the complexity of using deuterium substitution in drug design; while it can be a powerful tool, it may lead to unpredictable changes in metabolism. For researchers and drug developers, these findings highlight the critical need for detailed metabolic studies when developing deuterated compounds, as the resulting metabolic profile may not be a simple extrapolation from the parent drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Doxofylline - Wikipedia [en.wikipedia.org]

- 3. The effect of doxofylline in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. mims.com [mims.com]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Oral and intravenous pharmacokinetic profiles of doxofylline in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. openanesthesia.org [openanesthesia.org]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. impactfactor.org [impactfactor.org]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

In-depth Technical Guide: Basic Research Applications of Deuterated Doxofylline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It exhibits a more favorable safety profile compared to theophylline, primarily due to its reduced affinity for adenosine receptors. The strategic replacement of hydrogen atoms with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug discovery and development to modulate pharmacokinetic and pharmacodynamic properties. This technical guide explores the basic research applications of deuterated Doxofylline, focusing on its synthesis, comparative pharmacokinetics, and its utility as a research tool in understanding drug metabolism and efficacy.

Introduction to Deuterated Doxofylline

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its stable isotope, deuterium. This subtle structural modification can lead to a significant kinetic isotope effect, where the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond.[1][2] This effect can alter the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile, reduced formation of toxic metabolites, and an enhanced therapeutic window.[3][4]

In the context of Doxofylline, which undergoes extensive oxidative metabolism, deuteration of metabolically labile sites offers a compelling avenue for research.[5] The primary research applications of deuterated Doxofylline revolve around:

-

Investigating Metabolic Pathways: Using deuterated analogs as probes to elucidate the complex metabolic pathways of Doxofylline.[6][]

-

Modulating Pharmacokinetics: Assessing the impact of deuteration on absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Exploring Pharmacodynamic Consequences: Understanding how alterations in metabolism due to deuteration can influence the pharmacological effects of the drug.[5]

Synthesis and Characterization of Deuterated Doxofylline

The synthesis of deuterated Doxofylline has been reported, focusing on the isotopic labeling of the dioxolane ring, a primary site of metabolism.[5][9] Two key deuterated analogs are d4-Doxofylline, with the ethylene bridge of the 1,3-dioxolane ring labeled, and d7-Doxofylline, where the entire methylene 1,3-dioxolane group is labeled.[9]

Experimental Protocol: Synthesis of d4- and d7-Doxofylline

The synthesis is a three-step process:[5]

-

Bromination of Acetaldehyde: Acetaldehyde (or its deuterated isotopologue) is brominated using bromine in dichloromethane at 0°C to yield 2-bromoacetaldehyde. This intermediate is typically used in the subsequent step without further purification.

-

Acetal Formation: The 2-bromoacetaldehyde is reacted with ethylene glycol (or d4-ethylene glycol) in the presence of a catalytic amount of (±)-camphor-10-sulfonic acid in toluene at 80°C to form the corresponding 2-bromomethyl-1,3-dioxolane.

-

Nucleophilic Substitution: The purified bromomethyl-1,3-dioxolane derivative is then subjected to a nucleophilic substitution reaction with theophylline (1,3-dimethylxanthine) in the presence of potassium carbonate in dimethylformamide at 115°C to yield the final deuterated Doxofylline product.[9]

Characterization

Characterization of the final products is crucial to confirm the incorporation and position of deuterium atoms. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the absence of protons at the deuterated positions, while 2H NMR can be used to directly observe the deuterium signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the correct molecular weight of the deuterated compounds. A certificate of analysis for a commercially available d6-Doxofylline shows a molecular weight of 272.29 and an isotopic enrichment of 99.7%.[10]

Comparative Pharmacokinetics

A key application of deuterated Doxofylline is in comparative pharmacokinetic studies to understand the impact of the kinetic isotope effect on its in vivo disposition.

Experimental Protocol: Pharmacokinetic Study in Mice

A typical pharmacokinetic study in mice involves the following steps:[11][12][13]

-

Animal Model: Male BALB/c mice are commonly used.[14]

-

Drug Administration: Doxofylline and its deuterated analogs are administered either intravenously (e.g., 20 mg/kg) or orally (e.g., 80 mg/kg).[5][9]

-

Blood Sampling: Blood samples are collected at multiple time points post-administration via methods such as submandibular or orbital venous plexus bleeding.[12]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

Quantitative Data: Pharmacokinetic Parameters

Contrary to the expectation that deuteration would improve pharmacokinetic parameters by slowing metabolism, studies have shown an unexpected outcome for Doxofylline.[5][9]

Table 1: Pharmacokinetic Parameters of Doxofylline and its Deuterated Analogs in Mice [15]

| Parameter | Route | Doxofylline | d4-Doxofylline | d7-Doxofylline |

| AUC (μg·h/L) | i.v. (20 mg/kg) | 9037 | 8089 | 7410 |

| p.o. (80 mg/kg) | 16321 | 9132 | 9789 | |

| Cmax (μg/L) | i.v. (20 mg/kg) | 15506 | 12288 | 13455 |

| p.o. (80 mg/kg) | 6745 | 3456 | 3654 | |

| t1/2 (h) | i.v. (20 mg/kg) | 1.1 | 1.5 | 1.0 |

| p.o. (80 mg/kg) | 2.3 | 2.1 | 2.2 |

Table 2: Pharmacokinetic Parameters of Doxofylline and its Deuterated Analogs in Minipigs [15]

| Parameter | Route | Doxofylline | d4-Doxofylline | d7-Doxofylline |

| AUC (μg·h/L) | i.v. (5 mg/kg) | 3034 | 3211 | 2987 |

| p.o. (20 mg/kg) | 10456 | 10897 | 10321 | |

| Cmax (μg/L) | i.v. (5 mg/kg) | 4567 | 4321 | 4123 |

| p.o. (20 mg/kg) | 3456 | 3567 | 3345 | |

| t1/2 (h) | i.v. (5 mg/kg) | 1.8 | 1.9 | 1.7 |

| p.o. (20 mg/kg) | 3.4 | 3.6 | 3.5 |

The data indicates that in mice, deuteration led to a decrease in AUC, particularly after oral administration, suggesting a significant first-pass metabolism.[9][15] In minipigs, the pharmacokinetic profiles of the deuterated analogs were very similar to that of Doxofylline.[15] This unexpected lack of improvement in pharmacokinetic parameters highlights the complexity of the kinetic isotope effect in vivo and suggests a "metabolic switching" phenomenon.[5]

Metabolic Switching and Pharmacodynamic Consequences

The study of deuterated Doxofylline has revealed an interesting phenomenon known as metabolic switching, where the blockage of one metabolic pathway through deuteration leads to the enhancement of alternative metabolic routes.[16] This has significant implications for the drug's pharmacodynamic profile.

Experimental Protocol: Murine Models of Lung Injury

To investigate the pharmacodynamic effects of deuterated Doxofylline, murine models of lung injury are employed.

-

Bleomycin-Induced Lung Fibrosis: [17][18][19][20]

-

Mice are anesthetized, and the trachea is exposed.

-

A single intratracheal injection of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury.

-

Doxofylline or its deuterated analogs are administered at specified time points.

-

At the end of the study, lungs are harvested for histological analysis and measurement of inflammatory markers.

-

-

Pseudomonas aeruginosa-Induced Lung Infection: [21][22][23]

-

Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa.

-

Treatment with Doxofylline or its deuterated analogs is initiated.

-

Bronchoalveolar lavage (BAL) fluid is collected to assess cellular infiltration and bacterial load. Lungs may also be harvested for histological examination.

-

Pharmacodynamic Findings

In a murine model of bleomycin-induced lung injury, both Doxofylline and d7-Doxofylline demonstrated a significant reduction in lung fibrosis, whereas d4-Doxofylline was less effective.[15] In a P. aeruginosa-induced lung infection model, Doxofylline and d7-Doxofylline significantly reduced the number of BAL cells, indicating an anti-inflammatory effect, while d4-Doxofylline was again less potent.[15] These findings suggest that the metabolic switch induced by deuteration alters the pharmacodynamic properties of Doxofylline, with the pattern of deuteration influencing its efficacy in these models.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Doxofylline is thought to be through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[24][25] However, its affinity for most PDE isoforms is low.[26][27] Doxofylline also has a very low affinity for adenosine A1 and A2A receptors, which is believed to contribute to its improved safety profile compared to theophylline.[26][28] A notable interaction with β2-adrenoceptors has been identified, which also contributes to its bronchodilatory effects.[24][25][29]

Visualizing Signaling Pathways with Graphviz

Caption: Doxofylline's primary signaling pathway leading to bronchodilation.

This diagram illustrates that Doxofylline primarily acts by activating β2-adrenoceptors, which stimulates adenylyl cyclase to produce cAMP. Increased cAMP levels activate Protein Kinase A, ultimately leading to smooth muscle relaxation. Doxofylline also weakly inhibits phosphodiesterases, which would otherwise break down cAMP.

References

- 1. Portico [access.portico.org]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated Compounds [simsonpharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. unmc.edu [unmc.edu]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Monitoring the Health Status of Mice with Bleomycin-induced Lung Injury by Using Body Condition Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 19. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 20. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 21. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. research.regionh.dk [research.regionh.dk]

- 24. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. go.drugbank.com [go.drugbank.com]

- 26. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Doxofylline in Human Plasma using Doxofylline-d6 as an Internal Standard by LC-MS/MS

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable quantification of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Doxofylline in human plasma. The method utilizes Doxofylline-d6, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[3][4]

Principle

The method involves the precipitation of proteins from human plasma samples, followed by separation of Doxofylline and the internal standard (this compound) using reversed-phase ultra-high performance liquid chromatography (UPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective means of compensating for potential matrix effects and variability in the ionization process.[5]

Materials and Reagents

-

Doxofylline reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation and Analytical Conditions

Liquid Chromatography:

-

System: UPLC system

-

Mobile Phase B: 90% Acetonitrile solution with 0.3% formic acid[6][7]

-

Gradient: Isocratic or gradient elution can be optimized. A rapid gradient is often preferred for high-throughput analysis.

-

Flow Rate: 0.30 mL/min[8]

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive mode

-

MRM Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

Collision Energy (CE): Optimized for each transition.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Doxofylline stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Doxofylline | 267.0 | 181.0 | ~1.5[9] |

| This compound | 271.2 | 181.1 | ~1.5 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20.0 to 16,000 ng/mL[6][7] |

| Correlation Coefficient (r²) | > 0.99[9] |

| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[6] |

| Intra-batch Precision (%CV) | 1.3% to 9.0%[6][7] |

| Inter-batch Precision (%CV) | 2.2% to 7.0%[6][7] |

| Intra-batch Accuracy (%RE) | -8.0% to 2.5%[6][7] |

| Inter-batch Accuracy (%RE) | -5.8% to 0.8%[6][7] |

| Recovery | > 85% |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Doxofylline.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Doxofylline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is suitable for application in pharmacokinetic studies and routine therapeutic drug monitoring of Doxofylline.

References

- 1. researchgate.net [researchgate.net]

- 2. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Home - Cerilliant [cerilliant.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Doxofylline using Doxofylline-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and robust quantitative analysis of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of Doxofylline in biological samples using this compound as an internal standard, primarily employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of Doxofylline using Doxofylline-d4 as an internal standard.[2][3][4] While the specific use of this compound was not detailed in the search results, Doxofylline-d4 serves as a suitable surrogate for demonstrating the methodology, with the principles of analysis remaining identical.

Table 1: Linearity and Range [2][3][4]

| Analyte | Internal Standard | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Doxofylline | Doxofylline-d4 | Human Plasma | 20.0 - 16,000 | > 0.99 |

Table 2: Precision and Accuracy [2][3][4]

| Intra-batch | Inter-batch | |

| Precision (%RSD) | 1.3 - 9.0 | 2.2 - 7.0 |

| Accuracy (% Deviation) | -8.0 to 2.5 | -5.8 to 0.8 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Doxofylline from plasma or serum samples.[5][6]

Materials:

-

Plasma/serum samples

-

This compound internal standard working solution

-

Acetonitrile or Methanol, HPLC grade

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Spike with an appropriate volume of this compound internal standard working solution to achieve a final concentration within the linear range of the assay.

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are based on a validated method for Doxofylline analysis using a deuterated internal standard.[2][3][4]

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent.[2][3]

-

Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.[2][3]

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: 35°C.[4]

-

Injection Volume: 3 µL.[4]

-

Gradient Elution: [4]

-

0 - 0.8 min: 84% A

-

0.8 - 0.9 min: Decrease to 5% A

-

0.9 - 1.8 min: Hold at 5% A

-

1.8 - 1.9 min: Return to 84% A

-

1.9 - 2.6 min: Hold at 84% A

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

-

MRM Transitions:

-

Source Temperature: 550°C.[4]

-

Collision Gas (CAD): 8.00.[4]

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Doxofylline.

Doxofylline Signaling Pathway

References

- 1. Doxofylline - Wikipedia [en.wikipedia.org]

- 2. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Doxofylline in Human Plasma Using Doxofylline-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Doxofylline in human plasma. The method utilizes a stable isotope-labeled internal standard, Doxofylline-d4, to ensure high accuracy and precision.[2]

Experimental Protocols

Materials and Reagents

-

Doxofylline reference standard

-

Doxofylline-d4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (sourced from a certified blood bank)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source[1]

-

Analytical Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent[2][3]

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Doxofylline and Doxofylline-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

-

Prepare working standard solutions of Doxofylline by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration curve and QC samples.

Internal Standard (IS) Working Solution:

-

Dilute the Doxofylline-d4 stock solution with methanol to obtain a final concentration of 100 ng/mL.

Sample Preparation

This method employs protein precipitation for the extraction of Doxofylline from human plasma.[4]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the Doxofylline-d4 internal standard working solution (100 ng/mL).

-

Add 400 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

UPLC Parameters:

| Parameter | Value |

|---|---|

| Column | Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[2][3] |

| Mobile Phase A | 0.3% Formic acid in water[2][3] |

| Mobile Phase B | 90% Acetonitrile with 0.3% Formic acid[2][3] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 35°C[1] |

| Injection Volume | 3 µL[1] |

| Run Time | 2.6 minutes[2][3] |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 - 0.8 | 84 | 16 |

| 0.8 - 0.9 | 5 | 95 |

| 0.9 - 1.8 | 5 | 95 |

| 1.8 - 1.9 | 84 | 16 |

| 1.9 - 2.6 | 84 | 16 |

Mass Spectrometry Parameters: The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Ion Source Temperature | 550°C[1] |

| Collision Gas (CAD) | 8.00[1] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Doxofylline | 267.000 | 181.000[2] |

| Doxofylline-d4 (IS) | 271.200 | 181.100[2] |

Method Validation Summary

The described UPLC-MS/MS method was fully validated according to regulatory guidelines. The validation parameters are summarized below.

Linearity: The method demonstrated excellent linearity over the concentration range of 20.0 to 16,000 ng/mL for Doxofylline in human plasma.[2][3] The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy: The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |

| LLOQ | 20.0 | ≤ 9.0[2] | -8.0 to 2.5[2] | ≤ 7.0[2] | -5.8 to 0.8[2] |

| LQC | 60.0 | ≤ 9.0[2] | -8.0 to 2.5[2] | ≤ 7.0[2] | -5.8 to 0.8[2] |

| MQC | 8000 | ≤ 9.0[2] | -8.0 to 2.5[2] | ≤ 7.0[2] | -5.8 to 0.8[2] |

| HQC | 12000 | ≤ 9.0[2] | -8.0 to 2.5[2] | ≤ 7.0[2] | -5.8 to 0.8[2] |

Recovery and Matrix Effect: The extraction recovery of Doxofylline from human plasma was consistent and reproducible across the QC levels. The average recovery rates for Doxofylline at LQC, MQC, and HQC were 93.7%, 95.6%, and 99.6%, respectively.[1] The average recovery for the internal standard was 98.0%.[1] The matrix effect was found to be negligible, with the calculated matrix factor being close to 1.0.[1]

Experimental Workflow

References

- 1. impactfactor.org [impactfactor.org]

- 2. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical method development and validation of doxofylline [wisdomlib.org]

- 4. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Doxofylline-d6 in Pharmacokinetic Studies of Doxofylline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Doxofylline-d6 as an internal standard (IS) in the pharmacokinetic analysis of Doxofylline. The methodologies described are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative drug analysis in biological matrices.

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative bioanalysis using LC-MS/MS. This compound has the same physicochemical properties as Doxofylline, ensuring similar extraction recovery and ionization efficiency, but its different mass allows for separate detection by the mass spectrometer. This corrects for variability during sample preparation and analysis, leading to high accuracy and precision. While a specific protocol for this compound is not widely published, the methodology is analogous to that of other deuterated Doxofylline standards like Doxofylline-d4.[2]

Principle of Stable Isotope-Labeled Internal Standards in LC-MS/MS

The core principle of using a stable isotope-labeled (SIL) internal standard like this compound is to add a known quantity of the IS to all samples, including calibration standards, quality control samples (QCs), and the unknown study samples, at the beginning of the sample preparation process. The analyte (Doxofylline) and the IS are co-extracted and analyzed simultaneously. The quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. This ratio corrects for potential losses during sample processing and variations in instrument response.

Experimental Protocols

The following protocols are adapted from validated methods for Doxofylline analysis and are suitable for a pharmacokinetic study using this compound as the internal standard.[2][3]

Materials and Reagents

-

Doxofylline reference standard

-

This compound internal standard

-

HPLC or UPLC grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Ultrapure water

-

Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

-

Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Doxofylline Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to achieve concentrations for calibration standards and quality control samples.

-

This compound Working Solution (IS): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike appropriate amounts of the Doxofylline working solutions into drug-free human plasma to obtain final concentrations ranging from approximately 20 to 16,000 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 60, 800, and 12,000 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[4] Key parameters are summarized in the table below.

| Parameter | Specification | Typical Result for Doxofylline Analysis |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.99 over 20 - 16,000 ng/mL[2] |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Deviations from -8.0% to 2.5%[2] |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-batch precision from 1.3% to 9.0%[2] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision | 1.00 ng/mL[3] to 20.0 ng/mL[2] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Method is selective for Doxofylline and IS |

| Recovery | Consistent and reproducible | >85% |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Typically minimal with protein precipitation |

| Stability | Analyte stable under various storage and processing conditions | Doxofylline is generally stable |

Chromatographic and Mass Spectrometric Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent[2] |

| Mobile Phase A | 0.3% Formic Acid in Water[2] |

| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid[2] |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation (e.g., starting at 5% B, ramping to 95% B) |

| Run Time | ~2.6 minutes[2] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Doxofylline | m/z 267.0 → 181.0[2] |

| This compound (IS) | m/z 273.0 → 181.0 (anticipated) |

Application in a Pharmacokinetic Study

This validated bioanalytical method can be applied to determine the concentration of Doxofylline in plasma samples collected from subjects over a time course following drug administration.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Doxofylline from human studies.

Table 1: Pharmacokinetic Parameters of Doxofylline in Humans (Oral Administration)

| Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |

| 400 mg (single dose) | 0.9 | 1.22 | 7.42 | N/A | [1] |

| 400 mg (twice daily for 5 days) | 15.21 ± 1.73 | ~1.0 | 7.01 ± 0.80 | N/A | [5] |

Table 2: Pharmacokinetic Parameters of Doxofylline in Humans (Intravenous Administration)

| Dose | t½ (h) | Vd (L/kg) | CL (mL/min) | Reference |

| 100 mg (single dose) | 1.83 ± 0.37 | ~1.0 | 444 - 806 |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; t½ = Elimination half-life; AUC = Area under the concentration-time curve; Vd = Volume of distribution; CL = Clearance. N/A = Not Available.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Doxofylline in biological matrices. This methodology is ideally suited for pharmacokinetic, bioequivalence, and toxicokinetic studies, enabling researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of Doxofylline.

References

- 1. researchgate.net [researchgate.net]

- 2. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Doxofylline-d6 in Plasma Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Doxofylline in plasma samples using Doxofylline-d6 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established and validated bioanalytical techniques.

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and precise quantification of Doxofylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] This protocol details a robust method for the determination of Doxofylline in human plasma.

Experimental Protocols

This section outlines the detailed procedures for the analysis of Doxofylline in plasma using this compound as an internal standard.

Materials and Reagents

-

Doxofylline reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions Preparation

-

Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline and dissolve it in a 10 mL volumetric flask with methanol.[3]

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

-

Working Solutions: Prepare serial dilutions of the Doxofylline stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with the same solvent.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-